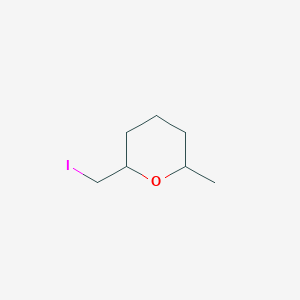![molecular formula C8H16NNaO4S B13631568 sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate](/img/structure/B13631568.png)
sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfinic acid group (RSO2H) and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves the reaction of tert-butyl chloroformate with an appropriate amine to introduce the Boc protecting groupThe reaction conditions often include the use of bases such as sodium hydroxide or sodium carbonate to facilitate the formation of the sulfinic acid salt .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more efficient and sustainable manner compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or organic solvents .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted organosulfur compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves its reactivity as a sulfinic acid derivative. The sulfinic acid group can participate in various chemical reactions, forming covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate include other sulfinic acid derivatives and Boc-protected amino acids. Examples include:
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Boc-protected alanine
Uniqueness
The uniqueness of this compound lies in its combination of the Boc protecting group and the sulfinic acid group. This combination provides a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organosulfur compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in synthetic organic chemistry .
Properties
Molecular Formula |
C8H16NNaO4S |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
sodium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]propane-2-sulfinate |
InChI |
InChI=1S/C8H17NO4S.Na/c1-6(14(11)12)5-9-7(10)13-8(2,3)4;/h6H,5H2,1-4H3,(H,9,10)(H,11,12);/q;+1/p-1/t6-;/m0./s1 |
InChI Key |
JPKQHDQVRHTSLM-RGMNGODLSA-M |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13631499.png)


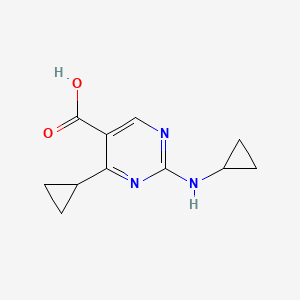



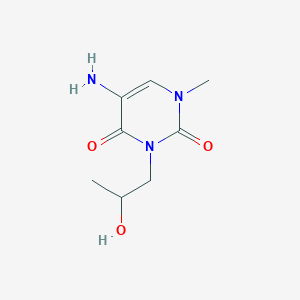
![1-propyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13631550.png)
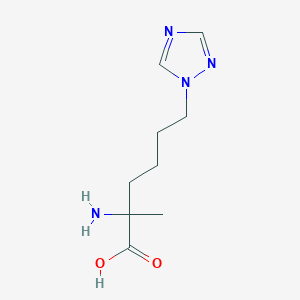
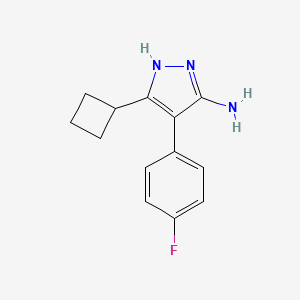
![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B13631567.png)

